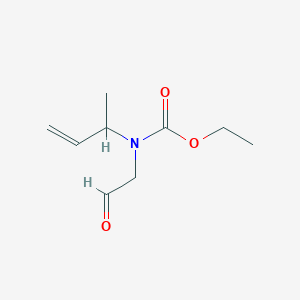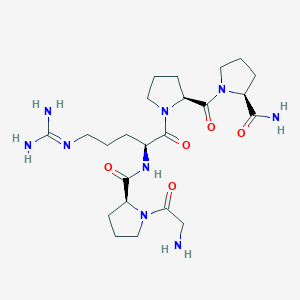
H-Gly-Pro-Arg-Pro-Pro-NH2
Übersicht
Beschreibung
“H-Gly-Pro-Arg-Pro-Pro-NH2” is a peptide that mimics the N-terminal Gly-Pro-Arg region in the alpha chain of fibrin protein . It inhibits the early stages of fibrin polymerization by preventing the degradation of fibrinogen and fragment D .
Synthesis Analysis
The peptide “H-Gly-Pro-Arg-Pro-Pro-NH2” can be synthesized in laboratories and is available for purchase from various chemical suppliers . The molecular formula of this peptide is C18H32N8O4 and it has a molecular weight of 424.5 .Chemical Reactions Analysis
The peptide “H-Gly-Pro-Arg-Pro-Pro-NH2” is involved in the process of fibrin polymerization . It inhibits the early stages of this process by preventing the degradation of fibrinogen and fragment D .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Conformation : The 1H nuclear magnetic resonance (NMR) spectra of several fibrinogen-like oligopeptides, including similar sequences to H-Gly-Pro-Arg-Pro-Pro-NH2, were recorded to understand their preferred conformations in solution. These peptides showed a mixture of cis and trans isomers and structural features like a type II beta turn (von Dreele, Rae, & Scheraga, 1978).
Peptide Inhibition and Bioactivity : A study on the cleavage of substance P by a post-proline cleaving enzyme isolated from bovine brain revealed insights into the bioactivity of similar peptides. The cleavage produced N-terminal and C-terminal fragments with distinct biological activities (Blumberg, Teichberg, Charli, Hersh, & McKelvy, 1980).
Fibrin Polymerization Inhibition : Analogs of Gly-Pro-Arg-Pro, resembling H-Gly-Pro-Arg-Pro-Pro-NH2, were synthesized and evaluated for their ability to inhibit fibrin polymerization and prolong clotting time. Certain analogs showed significant activity in these assays, providing insights into their potential therapeutic applications (Hsieh, Mudd, & Wilner, 1981).
Collagen Triple-helix Stability : Research on host-guest peptides containing Gly-Pro-Arg showed that this triplet, similar to H-Gly-Pro-Arg-Pro-Pro-NH2, is as stabilizing as Gly-Pro-Hyp in a collagen triple-helix environment. This study highlights the structural importance of these sequences in collagen (Yang, Chan, Kirkpatrick, Ramshaw, & Brodsky, 1997).
Degradation and Stability in Biological Systems : The degradation of similar peptides by human serum and other species' sera was studied, showing varying degrees of hydrolysis. This research provides insights into the stability and breakdown of such peptides in biological systems (Walter, Neidle, & Marks, 1975).
Collagen-like Polypeptide Structures : The crystal and molecular structure of a collagen-like polypeptide (Pro-Pro-Gly)10 was determined, which contributes to understanding the structure and stability of collagen-related sequences (Okuyama, Arnott, Takayanagi, & Kakudo, 1981).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-[(2S)-2-carbamoylpyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N9O5/c24-13-18(33)30-10-3-7-16(30)20(35)29-14(5-1-9-28-23(26)27)21(36)32-12-4-8-17(32)22(37)31-11-2-6-15(31)19(25)34/h14-17H,1-13,24H2,(H2,25,34)(H,29,35)(H4,26,27,28)/t14-,15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMYDPMCILXJQF-QAETUUGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N9O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-Pro-Arg-Pro-Pro-NH2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




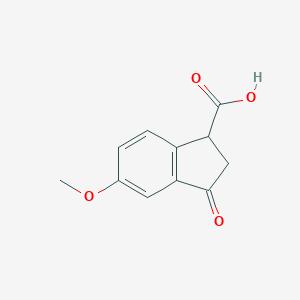

![2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B149540.png)




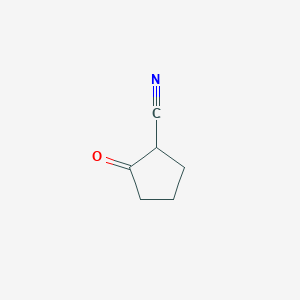


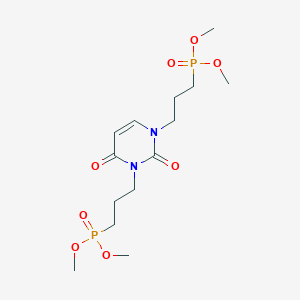
![[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B149598.png)
